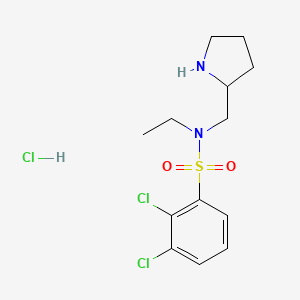

2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride

Description

2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a synthetic benzenesulfonamide derivative characterized by a dichlorinated aromatic ring, an ethyl group, and a pyrrolidin-2-ylmethyl moiety attached to the sulfonamide nitrogen. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2,3-dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2S.ClH/c1-2-17(9-10-5-4-8-16-10)20(18,19)12-7-3-6-11(14)13(12)15;/h3,6-7,10,16H,2,4-5,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRAYRXTUFXOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with N-ethyl-N-(pyrrolidin-2-ylmethyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of 2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is not well understood. it is believed to interact with specific molecular targets and pathways, potentially affecting various biological processes. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a benzenesulfonamide core with pazopanib hydrochloride (C21H23N7O2S·HCl), a tyrosine kinase inhibitor . Key differences include:

- Substituents: Pazopanib features a pyrimidinyl-amino-indazolyl group, while the target compound has dichloro, ethyl, and pyrrolidinylmethyl substituents.

- Hydrogen Bonding : Analogous to 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide , the dichloro groups in the target compound may direct hydrogen-bonding interactions (N–H⋯O or C–H⋯O), affecting crystallinity and solubility.

Physicochemical Properties

- Hydrochloride Salts : Like pazopanib and pyrrolidine-based compounds , the hydrochloride form improves aqueous solubility, critical for bioavailability.

Data Table: Key Comparisons

Research Findings and Implications

- Halogen Effects: Dichloro substituents may improve thermal stability and resistance to metabolic degradation compared to non-halogenated analogs .

- Synthetic Feasibility : DMAP-catalyzed sulfonylation offers a scalable route, though purity challenges (e.g., byproducts from pyrrolidine reactivity) require optimization.

Biological Activity

2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a synthetic compound with the molecular formula C13H19Cl3N2O2S. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the presence of two chlorine atoms on the benzene ring and a pyrrolidine moiety. Its synthesis typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with N-ethyl-N-(pyrrolidin-2-ylmethyl)amine under controlled conditions. The resulting product is a hydrochloride salt that is soluble in water, making it suitable for biological assays.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets related to bacterial cell wall synthesis and protein interactions. The structural features of the compound suggest potential inhibition of enzymes critical for bacterial survival, similar to other pyrrolidine derivatives that have shown antibacterial activity against multidrug-resistant strains.

Antibacterial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been identified as inhibitors of PBP3 (Penicillin-Binding Protein 3), an essential target for Gram-negative bacteria like Pseudomonas aeruginosa . The inhibition of PBP3 can lead to bacterial cell lysis and death.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some pyrrolidine derivatives exhibit antibacterial activity, they also show low cytotoxicity towards mammalian cells. This characteristic is essential for developing therapeutic agents with minimal side effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Biological Activity | Cytotoxicity |

|---|---|---|---|

| 2,3-Dichlorobenzenesulfonamide | Structure | Moderate antibacterial activity | Low |

| N-Ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide | Structure | Weak antibacterial activity | Moderate |

| This compound | Structure | High antibacterial activity (against PBP3) | Low |

Case Studies

- Inhibition of PBP3 : A study demonstrated that pyrrolidine derivatives could effectively inhibit PBP3 in Pseudomonas aeruginosa, leading to significant reductions in bacterial growth . The structure-activity relationship indicated that modifications at specific positions on the pyrrolidine ring could enhance antibacterial potency.

- Fluorescence Assay : A fluorescence-based assay was optimized to screen a library of compounds for their ability to inhibit bacterial targets. Among tested compounds, those containing the pyrrolidine scaffold showed promising results in inhibiting PBP3 activity .

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride, and what key intermediates are involved?

The synthesis typically involves multi-step routes:

- Step 1 : Preparation of the benzenesulfonamide core via sulfonation of 2,3-dichlorobenzene derivatives, followed by amination with ethylamine.

- Step 2 : Functionalization of the pyrrolidine moiety. The pyrrolidin-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination, as seen in analogous sulfonamide syntheses .

- Step 3 : Hydrochloride salt formation through acid-base reaction in ethanol or dichloromethane.

Key intermediates include 2,3-dichlorobenzenesulfonyl chloride and N-ethyl-pyrrolidin-2-ylmethanamine. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like unreacted sulfonyl chlorides .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% target peak area). Mobile phases often combine acetonitrile and ammonium formate buffer .

- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine CH signals at δ 2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in methanol, and poorly soluble in water. Solubility can be enhanced via sonication or co-solvents like ethanol-water mixtures .

- Stability : Store at –20°C in airtight, light-resistant containers. Degradation occurs under prolonged exposure to moisture or acidic/basic conditions, leading to hydrolysis of the sulfonamide group. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the N-alkylation step involving the pyrrolidine moiety?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Pd-based catalysts for coupling reactions .

- Solvent Effects : Use DMF or THF to stabilize transition states. Microwave-assisted synthesis at 80–100°C can reduce reaction time from 24h to 4h .

- Workflow : Employ Design of Experiments (DoE) to optimize molar ratios (amine:sulfonyl chloride ≈ 1.2:1) and pH (7–8 for amine activation) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) or receptors. The dichloro and sulfonamide groups often act as hydrogen bond acceptors .

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD and binding free energy (MM/PBSA) calculations .

Q. How can contradictory data from biological assays (e.g., IC₅₀ variability) be resolved?

- Source Analysis : Check for impurities (e.g., residual solvents in NMR) using GC-MS. Adjust purification protocols (e.g., column chromatography with ethyl acetate/hexane gradients) .

- Assay Conditions : Standardize buffer pH (7.4 for physiological conditions), temperature (37°C), and incubation time. Use internal controls like acetazolamide for enzyme inhibition studies .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

- Matrix Effects : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from biological fluids. Precondition cartridges with methanol and water (pH 3 with HCl) .

- Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity. Optimize transitions (e.g., m/z 420 → 198 for quantification) and minimize ion suppression with deuterated internal standards .

Application-Oriented Questions

Q. What structural features make this compound a candidate for drug design against neurological targets?

- The pyrrolidine group mimics endogenous amines (e.g., dopamine), enabling blood-brain barrier penetration. The sulfonamide moiety offers hydrogen-bonding potential for receptor binding, as seen in similar neuroactive compounds .

- In Silico ADMET : Predict logP ≈ 2.5 (optimal for CNS penetration) and polar surface area <90 Ų using SwissADME .

Q. How can its thermal stability inform material science applications?

- TGA/DSC : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C suggests suitability for high-temperature processes). DSC can identify polymorphic transitions .

- Composite Design : Incorporate into polymer matrices (e.g., polyamides) via melt blending. The dichloro groups enhance flame retardancy .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage?

Q. How can enantiomeric purity of the pyrrolidine moiety be ensured?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.